Roxatidine Hemioxalate
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Overview
Description
Roxatidine Hemioxalate is a chemical compound with the molecular formula C19H28N2O7. It is a histamine H2 receptor antagonist, primarily used to treat conditions related to excessive stomach acid, such as gastric ulcers, Zollinger-Ellison syndrome, erosive esophagitis, gastroesophageal reflux disease, and gastritis .
Mechanism of Action
Target of Action
Roxatidine Hemioxalate, also known as Roxatidine Oxalate, primarily targets the Histamine H2 receptor . This receptor is found on the parietal cells in the stomach and plays a crucial role in the secretion of gastric acid .
Mode of Action
This compound acts as a specific and competitive antagonist at the Histamine H2 receptor . It inhibits the binding of histamine to the H2 receptors on the parietal cells, thereby suppressing the secretion of gastric acid . This suppressive action is dose-dependent .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the gastric acid secretion pathway . By blocking the H2 receptors, it inhibits the normal and meal-stimulated secretion of gastric acid . This results in a reduction in the production and secretion of gastric acid, particularly in response to histamine .
Pharmacokinetics
This compound is well absorbed orally, with an 80-90% bioavailability . It is rapidly metabolised to its primary, active desacetyl metabolite . The compound has a protein binding of 5-7% . The terminal elimination half-life of Roxatidine is approximately 5-6 hours .
Result of Action
The primary result of this compound’s action is the reduction in gastric acid secretion . This leads to a decrease in the acidity of the stomach, which can help in the treatment of conditions like gastric ulcers, Zollinger-Ellison syndrome, erosive esophagitis, gastro-oesophageal reflux disease, and gastritis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored at a temperature of +4°C for optimal stability . Furthermore, the compound’s action may be affected by the patient’s renal function, as a decrease in dose from 150 mg 24 h-1 to 75 mg 48 h-1 or about 40 mg 24 h-1 has been recommended for patients with renal insufficiency .
Biochemical Analysis
Biochemical Properties
Roxatidine Hemioxalate is a potent, selective, and competitive inhibitor of histamine H2-receptors . It interacts with these receptors, reducing both intracellular cyclic AMP concentrations and gastric acid secretion by parietal cells .
Cellular Effects
This compound has shown significant effects on various types of cells and cellular processes. For instance, it has been found to alleviate Atopic Dermatitis (AD) skin symptoms and clinical severity in mice by decreasing the levels of immunoglobulin E, histamine, and inflammatory cytokines . It also effectively inhibited the expression of adhesive molecules and recovered the filaggrin expression in Dermatophagoides farinae body (Dfb)-induced AD skin lesions .
Molecular Mechanism
The molecular mechanism of this compound involves its competitive inhibition of the binding of histamine to H2 receptors . This results in a reduction of both intracellular cyclic AMP concentrations and gastric acid secretion by parietal cells . Furthermore, this compound has been found to suppress the activation of NF-κB Signal Pathway in TNF-α/IFN-γ-Stimulated HaCaT Keratinocytes .
Dosage Effects in Animal Models
It is known that the compound has been used in studies involving mice, where it showed significant effects in alleviating Atopic Dermatitis (AD) skin symptoms .
Metabolic Pathways
This compound is involved in the histamine H2-receptor pathway . It acts as a competitive inhibitor in this pathway, reducing both intracellular cyclic AMP concentrations and gastric acid secretion by parietal cells .
Transport and Distribution
It is known that the compound is rapidly converted to its active metabolite, Roxatidine, by esterases in the small intestine, plasma, and liver .
Subcellular Localization
Given its role as a histamine H2-receptor antagonist, it is likely that it localizes to areas of the cell where these receptors are present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of roxatidine oxalate involves multiple steps. One common method includes the preparation of 3-piperidine methyl phenol and N-[3-(3-amino-propoxy)-benzyl] piperidine. These intermediates are then reacted under controlled conditions to form roxatidine oxalate . The process involves dissolving the intermediates in deionized water, followed by extraction with chloroform, and subsequent reactions with acetyl chloride under specific temperature conditions .
Industrial Production Methods
Industrial production of roxatidine oxalate typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Roxatidine Hemioxalate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deacetylated forms .
Scientific Research Applications
Roxatidine Hemioxalate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of histamine H2 receptor antagonists.
Biology: It is used in research on gastric acid secretion and related physiological processes.
Medicine: It is studied for its potential therapeutic effects in treating various gastrointestinal disorders.
Industry: It is used in the development of pharmaceutical formulations for treating acid-related conditions
Comparison with Similar Compounds
Similar Compounds
- Ranitidine
- Famotidine
- Nizatidine
Uniqueness
Roxatidine Hemioxalate is unique in its specific binding affinity and competitive inhibition of histamine H2 receptors. Compared to similar compounds, it has a higher bioavailability and a longer half-life, making it more effective in reducing gastric acid secretion over an extended period .
Properties
IUPAC Name |
2-hydroxy-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]acetamide;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3.C2H2O4/c20-14-17(21)18-8-5-11-22-16-7-4-6-15(12-16)13-19-9-2-1-3-10-19;3-1(4)2(5)6/h4,6-7,12,20H,1-3,5,8-11,13-14H2,(H,18,21);(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDQKICJPUSODU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CO.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718667 |
Source
|
Record name | Oxalic acid--2-hydroxy-N-(3-{3-[(piperidin-1-yl)methyl]phenoxy}propyl)acetamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110925-92-3 |
Source
|
Record name | Oxalic acid--2-hydroxy-N-(3-{3-[(piperidin-1-yl)methyl]phenoxy}propyl)acetamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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